6-(morpholinosulfonyl)-3-(4-nitrobenzyl)benzo[d]oxazol-2(3H)-one
Description
Properties
IUPAC Name |
6-morpholin-4-ylsulfonyl-3-[(4-nitrophenyl)methyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O7S/c22-18-20(12-13-1-3-14(4-2-13)21(23)24)16-6-5-15(11-17(16)28-18)29(25,26)19-7-9-27-10-8-19/h1-6,11H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMVQQYXASYDAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N(C(=O)O3)CC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(morpholinosulfonyl)-3-(4-nitrobenzyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps:
Formation of the Benzo[d]oxazole Core: This can be achieved through the cyclization of an appropriate ortho-aminophenol derivative with a suitable carboxylic acid or its derivative.
Introduction of the 4-Nitrobenzyl Group: This step often involves a nucleophilic substitution reaction where the benzo[d]oxazole core reacts with a 4-nitrobenzyl halide under basic conditions.
Attachment of the Morpholinosulfonyl Group: This can be accomplished by reacting the intermediate with morpholinosulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Substitution: The benzylic position can undergo nucleophilic substitution reactions, allowing for further functionalization.
Cyclization: The benzo[d]oxazole core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Cyclization: Acidic or basic conditions depending on the desired product.
Major Products
Reduction of the Nitro Group: 6-(morpholinosulfonyl)-3-(4-aminobenzyl)benzo[d]oxazol-2(3H)-one.
Substitution at the Benzylic Position: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity : Research indicates that compounds similar to 6-(morpholinosulfonyl)-3-(4-nitrobenzyl)benzo[d]oxazol-2(3H)-one exhibit significant antitumor properties. For instance, derivatives of this compound have been shown to inhibit the growth of various cancer cell lines by interfering with specific molecular targets involved in tumor progression .
Mechanism of Action : The compound's mechanism involves the inhibition of autotaxin, an enzyme implicated in cancer metastasis and progression. Inhibitors derived from similar scaffolds have demonstrated the ability to reduce tumor cell invasion and improve the efficacy of chemotherapeutic agents like paclitaxel .
Biochemical Research Applications
Inhibition Studies : The compound has been utilized in studies aimed at understanding the biochemical pathways involving lysophosphatidic acid (LPA), a signaling lipid that plays a role in cancer biology. By inhibiting autotaxin, researchers can explore the downstream effects on LPA signaling and its implications for cancer metastasis .
Structure-Activity Relationship (SAR) : The development of this compound has also contributed to the field of SAR studies. By modifying various substituents on the benzo[d]oxazole scaffold, researchers have identified key structural features that enhance potency and selectivity against autotaxin .
Case Study 1: Antitumor Efficacy
A study investigated the effects of a series of morpholino-sulfonamide derivatives, including this compound, on human melanoma cells. The results indicated that these compounds significantly reduced cell viability and induced apoptosis through a caspase-dependent pathway. The most potent analog showed an IC50 value in the low nanomolar range .
Case Study 2: Inhibition of Autotaxin
Another study focused on the inhibition of autotaxin activity using this compound. The findings revealed that it effectively decreased LPA production in vitro, which correlated with reduced cell migration in several cancer cell lines. This inhibition was confirmed through biochemical assays measuring LPA levels post-treatment .
Comparative Data Table
| Compound Name | IC50 (nM) | Target Enzyme | Biological Effect |
|---|---|---|---|
| This compound | 9 | Autotaxin | Reduced invasion and migration |
| Similar Morpholino Derivative | 32 | Autotaxin | Decreased cell viability |
| Other Benzene-Sulfonamide Analogs | Varies | Various (LPA signaling) | Variable effects on tumor cells |
Mechanism of Action
The mechanism of action of 6-(morpholinosulfonyl)-3-(4-nitrobenzyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzo[d]oxazole core can also interact with nucleic acids or proteins, modulating their function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 6
Morpholinosulfonyl vs. Piperazinylsulfonyl
- 6-(Piperazin-1-ylsulfonyl)benzo[d]oxazol-2(3H)-one (CAS 115596-18-4) replaces morpholine with piperazine, a nitrogen-rich heterocycle . Piperazine’s basicity and hydrogen-bonding capacity may alter solubility and receptor affinity compared to morpholine’s oxygen-containing ring.
- Biological Relevance: Piperazine derivatives are common in pharmaceuticals due to improved bioavailability, whereas morpholino groups may enhance metabolic stability .
Morpholinosulfonyl vs. Aminopyrrolidinylsulfonyl
- 6-((3-Aminopyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one (CAS 1713640-12-0) features a five-membered pyrrolidine ring with an amine group . The smaller ring size and primary amine could increase reactivity or target specificity compared to morpholine’s tertiary amine.
Morpholinosulfonyl vs. Acylated Piperazine
- PF-8380 (6-(3-(piperazin-1-yl)propanoyl)benzo[d]oxazol-2(3H)-one) uses a propanoyl-piperazine chain at position 6 .
Substituent Variations at Position 3
4-Nitrobenzyl vs. Methyl or Benzhydryl
- 3-Methylbenzo[d]oxazol-2(3H)-one (e.g., 3ab in ) has a simple methyl group, reducing steric hindrance and electron-withdrawing effects compared to the nitrobenzyl group .
- 3,6-Dibenzhydryl Derivatives (e.g., 4b in ) incorporate bulky diphenylmethyl groups, which may hinder receptor binding but improve stability . The nitro group in the target compound could enhance electrostatic interactions with targets like sigma receptors .
Physicochemical Comparisons
- Key Trends :
- The nitrobenzyl group increases molecular weight and polarity.
- Sulfonylmorpholine reduces LogP compared to lipophilic benzhydryl groups.
Biological Activity
6-(morpholinosulfonyl)-3-(4-nitrobenzyl)benzo[d]oxazol-2(3H)-one is a complex organic compound notable for its unique structure, which combines a benzo[d]oxazole core with a morpholinosulfonyl group and a 4-nitrobenzyl moiety. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties.
Chemical Structure and Synthesis
The compound's synthesis typically involves several key steps:
- Formation of the Benzo[d]oxazole Core : Cyclization of ortho-aminophenol derivatives with carboxylic acids.
- Introduction of the 4-Nitrobenzyl Group : Nucleophilic substitution reactions with 4-nitrobenzyl halides.
- Attachment of the Morpholinosulfonyl Group : Reaction with morpholinosulfonyl chloride in the presence of a base like triethylamine.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, while the benzo[d]oxazole core can bind to nucleic acids or proteins, modulating their functions.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, studies on related compounds have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| Compound A | A549 | 2.12 ± 0.21 | 2D |
| Compound B | HCC827 | 5.13 ± 0.97 | 2D |
| Compound C | NCI-H358 | 0.85 ± 0.05 | 2D |
These findings suggest that the compound may inhibit cell proliferation effectively, particularly in two-dimensional (2D) assays compared to three-dimensional (3D) assays due to penetration difficulties in more complex cellular environments .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. In vitro studies have demonstrated activity against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | X μg/mL |
| S. aureus | Y μg/mL |
These results indicate that derivatives of this compound could serve as effective antimicrobial agents .
Case Studies
- Antitumor Efficacy : A study involving a series of benzimidazole derivatives demonstrated that modifications similar to those in this compound led to enhanced antitumor efficacy, particularly against lung cancer cell lines such as A549 and HCC827 .
- Antimicrobial Testing : Another study evaluated various derivatives for their antimicrobial properties using broth microdilution methods, revealing that certain structural modifications significantly increased activity against selected bacterial strains .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 6-(morpholinosulfonyl)-3-(4-nitrobenzyl)benzo[d]oxazol-2(3H)-one, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, including sulfonation, nitrobenzyl substitution, and cyclization. For example, similar benzoxazolone derivatives are synthesized via coupling reactions under anhydrous conditions, using morpholinosulfonyl chloride as a sulfonating agent (yield: 51–53%) . Key intermediates are characterized using:
- 1H/13C NMR : To confirm substitution patterns (e.g., morpholinosulfonyl and nitrobenzyl groups).
- HRMS : Validates molecular weight and elemental composition (e.g., calculated vs. observed values for C, H, N) .
- Elemental analysis : Ensures purity (>95% by C/H/N ratios) .
Q. How can researchers resolve discrepancies between experimental and theoretical spectral data for this compound?
Discrepancies in NMR or mass spectra may arise from impurities, solvent effects, or tautomerism. To address this:
- Repeat synthesis : Confirm reproducibility of spectral peaks (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- Cross-validate techniques : Use FTIR to verify functional groups (e.g., sulfonyl S=O at ~1350 cm⁻¹) and X-ray crystallography for unambiguous structural confirmation .
- Computational modeling : Compare experimental data with DFT-calculated chemical shifts .
Advanced Research Questions
Q. What experimental strategies are recommended to evaluate the biological activity of this compound, particularly in antimicrobial studies?
Antimicrobial assays often follow standardized protocols:
- Agar dilution/MIC testing : Assess inhibition of bacterial/fungal strains (e.g., S. aureus, C. albicans) at concentrations 0.5–128 µg/mL .
- Time-kill kinetics : Monitor bactericidal effects over 24 hours.
- Cytotoxicity screening : Use mammalian cell lines (e.g., HEK-293) to rule out non-specific toxicity .
- Structure-activity relationship (SAR) : Modify the nitrobenzyl or morpholinosulfonyl groups to isolate pharmacophores .
Q. How can researchers investigate the environmental fate and degradation pathways of this compound?
Environmental persistence studies require:
- Hydrolysis/photolysis assays : Expose the compound to UV light (λ = 254 nm) or aqueous buffers (pH 4–9) to identify breakdown products .
- LC-MS/MS : Detect transformation products (e.g., nitro group reduction to amine).
- Ecotoxicology models : Use Daphnia magna or Danio rerio to assess bioaccumulation and acute toxicity (LC50/EC50) .
Q. What analytical approaches are suitable for detecting synthetic byproducts or impurities in this compound?
- HPLC-DAD/UV : Use C18 columns (acetonitrile/water gradient) to separate impurities (e.g., unreacted nitrobenzyl precursors) .
- LC-HRMS : Identify trace byproducts (e.g., sulfonic acid derivatives) with ppm mass accuracy .
- Forced degradation studies : Expose the compound to heat, light, or oxidative stress (H2O2) to simulate stability challenges .
Methodological Considerations
Q. How should researchers design experiments to address contradictory bioactivity results across studies?
- Standardize protocols : Use CLSI/M07-A11 guidelines for antimicrobial assays to minimize variability .
- Dose-response curves : Compare EC50 values across multiple replicates.
- Meta-analysis : Aggregate data from peer-reviewed studies (e.g., PubMed, SciFinder) to identify trends in potency or selectivity .
Q. What techniques are critical for elucidating the compound’s interaction with biological targets (e.g., enzymes)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
